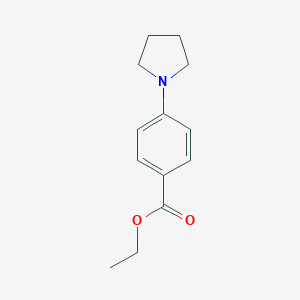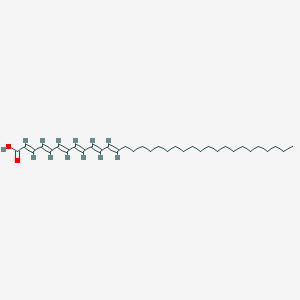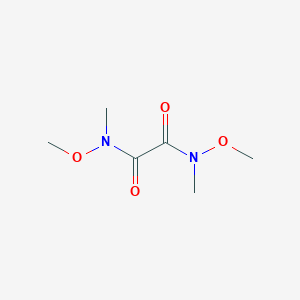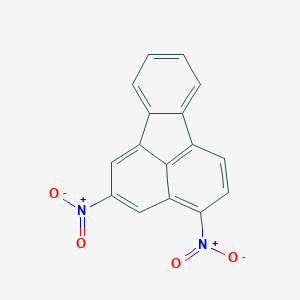![molecular formula C19H18N6O5 B034693 N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide CAS No. 102212-60-2](/img/structure/B34693.png)
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide, commonly known as BPTP, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. BPTP is a purine derivative that belongs to the class of xanthine oxidase inhibitors. The purpose of
Wirkmechanismus
BPTP exerts its pharmacological effects through the inhibition of xanthine oxidase, which is an enzyme involved in the metabolism of purines. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and uric acid. Uric acid is a final product of purine metabolism and its accumulation in the body can lead to the development of gout and other related disorders. BPTP inhibits xanthine oxidase, thereby reducing the production of uric acid and preventing the development of gout and other related disorders.
Biochemische Und Physiologische Effekte
BPTP has been shown to possess several biochemical and physiological effects. BPTP has been shown to reduce the levels of uric acid in the blood, which makes it a potential candidate for the treatment of gout and other related disorders. Moreover, BPTP has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several chronic diseases such as cardiovascular diseases, diabetes, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
BPTP has several advantages for lab experiments. BPTP is a small molecule that can be easily synthesized in the laboratory. Moreover, BPTP has been extensively studied for its pharmacological effects, which makes it a potential candidate for further research. However, BPTP also has some limitations for lab experiments. BPTP is a relatively new molecule and its pharmacokinetics and pharmacodynamics are not fully understood. Moreover, BPTP has not been extensively studied for its potential side effects, which makes it a potential candidate for further toxicity studies.
Zukünftige Richtungen
Several future directions can be identified for BPTP. First, further studies are needed to understand the pharmacokinetics and pharmacodynamics of BPTP. Second, further studies are needed to identify the potential side effects of BPTP. Third, further studies are needed to identify the potential therapeutic applications of BPTP in various diseases. Fourth, further studies are needed to optimize the synthesis method of BPTP. Fifth, further studies are needed to identify the potential drug interactions of BPTP.
Synthesemethoden
BPTP can be synthesized in three steps from commercially available starting materials. The first step involves the reaction of 8-hydroxyxanthine with benzyl bromide in the presence of potassium carbonate to yield 9-benzyl-8-hydroxyxanthine. The second step involves the reaction of 9-benzyl-8-hydroxyxanthine with acetic anhydride and acetic acid to yield N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide. The final step involves the purification of the product by column chromatography.
Wissenschaftliche Forschungsanwendungen
BPTP has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that BPTP has potent xanthine oxidase inhibitory activity, which makes it a potential candidate for the treatment of gout, hyperuricemia, and other related disorders. Moreover, BPTP has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several chronic diseases such as cardiovascular diseases, diabetes, and cancer.
Eigenschaften
CAS-Nummer |
102212-60-2 |
|---|---|
Produktname |
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide |
Molekularformel |
C19H18N6O5 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide |
InChI |
InChI=1S/C19H18N6O5/c1-10(26)20-12-15(27)24(9-11-7-5-4-6-8-11)18-21-14-13(25(18)16(12)28)17(29)23(3)19(30)22(14)2/h4-8,27H,9H2,1-3H3,(H,20,26) |
InChI-Schlüssel |
YPEOKDBANLWNDH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
Kanonische SMILES |
CC(=O)NC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
Synonyme |
Acetamide, N-[1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4,8-trioxo-9-(phenylmethyl)pyrimido[2,1-f]purin-7-yl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



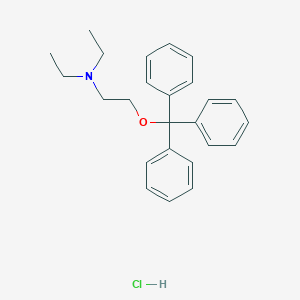

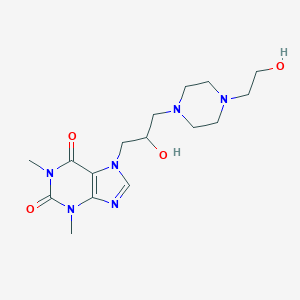
![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)

